

(-)-Chaetominine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (-)-Chaetominine

Cat. No.: B13398083

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An in-depth exploration of the CAS Registry Number, PubChem ID, cytotoxic properties, and mechanisms of action of the potent alkaloid, **(-)-Chaetominine**.

Introduction

(-)-Chaetominine is a potent cytotoxic alkaloid that has garnered significant interest within the scientific community for its pronounced anti-cancer activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on its chemical identifiers, biological effects, and the molecular pathways it modulates.

Chemical and Physical Properties

(-)-Chaetominine is a complex heterocyclic molecule with a well-defined stereochemistry. Its unique structure is central to its biological activity.

Identifier	Value	Reference
CAS Registry Number	918659-56-0	[1][2][3][4][5]
PubChem CID	16095273	[5][6]
Molecular Formula	C ₂₂ H ₁₈ N ₄ O ₄	[1][2][4][5][6]
Molecular Weight	402.41 g/mol	[2][4]
Appearance	Colorless crystals	[7]
Source	Isolated from the endophytic fungus <i>Chaetomium</i> sp. IFB-E015 and <i>Aspergillus fumigatus</i> CY018.	[1][3][7][8]

Biological Activity and Cytotoxicity

(-)-Chaetominine exhibits potent cytotoxic effects against various human cancer cell lines, with IC₅₀ values in the nanomolar range, indicating high potency.[1][7] Its efficacy has been demonstrated to be greater than the conventional chemotherapeutic agent 5-fluorouracil in certain cell lines.[7][9]

Cell Line	Cancer Type	IC ₅₀ (nM)	Reference
K562	Human Leukemia	21	[3]
K562	Human Leukemia	34	[1][2]
K562	Human Leukemia	35	[8][10]
SW1116	Colon Cancer	28	[3]
SW1116	Colon Cancer	46	[1][2]

Notably, **(-)-Chaetominine** displays selective cytotoxicity towards cancer cells, with significantly lower toxicity observed in normal human peripheral blood mononuclear cells (HPBMCs).[8][9][10]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which **(-)-Chaetominine** exerts its cytotoxic effects is through the induction of apoptosis and the disruption of the cell cycle.

Apoptosis Induction in K562 Leukemia Cells

In human leukemia K562 cells, **(-)-Chaetominine** triggers apoptosis via the intrinsic mitochondrial pathway.^{[6][8][10]} This process is characterized by a series of well-defined molecular events:

- **Upregulation of the Bax/Bcl-2 Ratio:** **(-)-Chaetominine** treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.^{[3][6][8][10]}
- **Mitochondrial Dysfunction:** The altered Bax/Bcl-2 ratio results in decreased mitochondrial membrane potential.^{[6][8][10]}
- **Cytochrome c Release:** This disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytosol.^{[3][6][8][10]}
- **Caspase Activation:** Cytosolic cytochrome c activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which are key mediators of apoptosis.^{[3][6][8][10]}



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Apoptosis Induction Pathway in K562 Cells.

Cell Cycle Arrest

(-)-Chaetominine also induces cell cycle arrest, although the specific phase of arrest appears to be cell-type dependent.^[1]

- S-Phase Arrest in K562 Cells: In leukemia K562 cells, treatment with **(-)-Chaetominine** leads to an arrest in the S-phase of the cell cycle.^{[1][2]} This is associated with the

upregulation of p-ATR and Chk1, and the downregulation of cdc25A, cyclin A, and CDK2.[2]
[11]



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S-Phase Arrest Pathway in K562 Cells.

- G1-Phase Arrest in SW1116 Cells: In colon cancer SW1116 cells, **(-)-Chaetominine** causes an arrest in the G1-phase.[1][2] This effect is mediated by the upregulation of p53, p21, Chk2, and p-ATM, and the downregulation of cyclin E, CDK2, and CDK4.[2][11]



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G1-Phase Arrest Pathway in SW1116 Cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of **(-)-Chaetominine**.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO_2 incubator.
- **Compound Treatment:** Prepare serial dilutions of **(-)-Chaetominine** in the culture medium. Add 100 μL of the diluted compound to the respective wells. Include a vehicle control

(medium with DMSO) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, 72 hours).

- **MTT Addition:** After incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The IC_{50} values are calculated from the dose-response curves.^[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- **Cell Harvesting:** Harvest cells after treatment with **(-)-Chaetominine** by centrifugation.
- **Washing:** Wash the cells twice with ice-cold PBS.
- **Resuspension:** Resuspend the cells in 1X binding buffer at a concentration of 1×10^6 cells/mL.
- **Staining:** Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) to 100 μL of the cell suspension.
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 μL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.^[9]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

- **Protein Extraction:** Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
- **SDS-PAGE:** Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody (e.g., against Bax, Bcl-2, caspases, etc.) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9]

Conclusion

(-)-Chaetominine is a promising natural product with potent and selective anti-cancer activity. Its ability to induce apoptosis and cell cycle arrest through well-defined signaling pathways makes it an attractive candidate for further investigation and development as a potential therapeutic agent. This technical guide provides a solid foundation for researchers to understand and explore the multifaceted biological activities of this intriguing alkaloid.

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- To cite this document: BenchChem. [(-)-Chaetominine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13398083#chaetominine-cas-registry-number-and-pubchem-id]

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